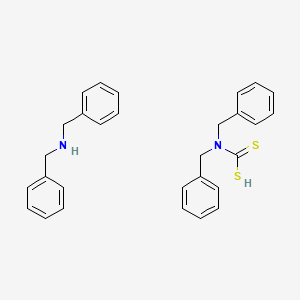

Dibenzylammonium dibenzyldithiocarbamate

Description

Contextualization within Dithiocarbamate (B8719985) Ligand Systems and Coordination Chemistry

Dithiocarbamates, in general, are a significant class of sulfur-containing ligands in coordination chemistry. researchgate.netmdpi.com They are known for their ability to form stable complexes with a wide array of transition metals. mdpi.com The dithiocarbamate ligand ([R2NCS2]−) is classified as a 1,1-dithiolate and typically acts as a bidentate chelating agent, binding to metal centers through its two sulfur atoms. mdpi.com This chelation results in the formation of a stable four-membered ring, which is a characteristic feature of many metal dithiocarbamate complexes.

The electronic structure of the dithiocarbamate ligand is a key aspect of its coordinating ability. It is best described as a resonance hybrid of three contributing structures, which results in a delocalization of the pi-electrons over the S-C-S unit and the C-N bond acquiring partial double bond character. This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states.

Dibenzylammonium dibenzyldithiocarbamate (B1202937) serves as a precursor to the dibenzyldithiocarbamate ligand. The ammonium (B1175870) salt can be used in metathesis reactions to generate various metal dibenzyldithiocarbamate complexes. The bulky benzyl (B1604629) groups on the nitrogen atom can influence the steric and electronic properties of the resulting metal complexes, affecting their solubility, crystal packing, and reactivity.

Historical Perspective and Evolution of Academic Inquiry into Dibenzyldithiocarbamate Derivatives

The study of dithiocarbamates dates back to the 19th century, with their initial applications being in the rubber industry as vulcanization accelerators. This industrial relevance spurred early academic interest in their synthesis and reactivity. Over the 20th century, the focus of dithiocarbamate research expanded significantly to include their use as pesticides and fungicides in agriculture, as well as their application in analytical chemistry for metal ion separation and quantification. nih.gov

Academic inquiry into dibenzyldithiocarbamate derivatives, including the dibenzylammonium salt, has been part of this broader evolution. While much of the early research focused on the more commercially viable zinc dibenzyldithiocarbamate for rubber vulcanization, the ammonium salt found a niche in analytical applications. For instance, it has been utilized as a precipitating agent for the preconcentration of trace metal ions from aqueous solutions, allowing for their subsequent analysis by techniques such as X-ray fluorescence spectrometry.

In more recent decades, the academic focus has shifted towards the unique properties that the dibenzyl-substituents impart to the dithiocarbamate ligand and its metal complexes. Researchers are exploring how the steric bulk and potential for pi-stacking interactions of the benzyl groups can be exploited in the design of novel materials and supramolecular assemblies.

Significance of Dibenzylammonium Dibenzyldithiocarbamate as a Model Compound for Advanced Chemical Studies

While not as extensively studied as some other dithiocarbamate salts, this compound serves as a useful model compound in several areas of advanced chemical research:

Ligand Synthesis and Reactivity: The straightforward synthesis of this compound from dibenzylamine (B1670424) and carbon disulfide provides a classic example of nucleophilic addition to carbon disulfide, a fundamental reaction in organosulfur chemistry. It serves as a convenient and well-behaved starting material for the synthesis of a wide range of dibenzyldithiocarbamate metal complexes, allowing for systematic studies of the influence of the dibenzyl-substituents on the properties of these complexes.

Supramolecular Chemistry: The presence of the dibenzylammonium cation alongside the dibenzyldithiocarbamate anion in the solid state offers opportunities to study non-covalent interactions, such as hydrogen bonding and pi-pi stacking. rsc.org These interactions can lead to the formation of interesting supramolecular architectures, making the compound a model system for understanding the principles of crystal engineering. rsc.org

Precursor for Materials Science: Dithiocarbamate complexes are increasingly being investigated as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films. researchgate.net this compound can be used to generate metal dibenzyldithiocarbamate complexes which, upon thermolysis, can decompose to form well-defined metal sulfide nanomaterials. The organic components of the precursor can influence the size, shape, and surface properties of the resulting nanoparticles.

Overview of Key Research Domains and Emerging Paradigms

The research landscape involving dibenzyldithiocarbamate derivatives, including the ammonium salt, is evolving. Key research domains and emerging trends include:

Development of Novel Analytical Reagents: There is ongoing interest in developing more sensitive and selective methods for trace metal analysis. The principles demonstrated by the use of this compound as a precipitating agent are being extended to the design of new functionalized dithiocarbamates for specific analytical applications.

Green Synthesis of Dithiocarbamates: An emerging paradigm in chemical synthesis is the development of environmentally benign methods. researchgate.net Research is being directed towards the synthesis of dithiocarbamates, including this compound, using greener solvents, catalysts, and reaction conditions. researchgate.net

Functional Materials: The ability of dibenzyldithiocarbamate ligands to form complexes with a wide range of metals is being exploited in the development of new functional materials. These include materials with interesting optical, electronic, and magnetic properties. The bulky benzyl groups can be used to tune the solid-state packing of these materials, which in turn influences their bulk properties.

Biomedical Applications: Dithiocarbamate compounds have shown a wide range of biological activities, and there is growing interest in their potential as therapeutic agents. While research in this area has largely focused on other dithiocarbamate derivatives, the fundamental understanding of the chemistry of compounds like this compound can inform the design of new dithiocarbamate-based drugs. nih.govacs.org

Properties

CAS No. |

66216-84-0 |

|---|---|

Molecular Formula |

C29H30N2S2 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

N-benzyl-1-phenylmethanamine;dibenzylcarbamodithioic acid |

InChI |

InChI=1S/C15H15NS2.C14H15N/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18);1-10,15H,11-12H2 |

InChI Key |

TVQBOCMFTVVKMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dibenzylammonium Dibenzyldithiocarbamate and Its Analogues

Classical Synthetic Pathways for Dibenzylammonium Dibenzyldithiocarbamate (B1202937) Formation

The classical and most direct method for the synthesis of dibenzylammonium dibenzyldithiocarbamate is a one-pot reaction involving the nucleophilic addition of dibenzylamine (B1670424) to carbon disulfide. This reaction is typically carried out in a suitable organic solvent at or below room temperature.

The fundamental reaction proceeds as follows: Two equivalents of the secondary amine, dibenzylamine, react with one equivalent of carbon disulfide. The lone pair of electrons on the nitrogen atom of one dibenzylamine molecule acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate, the dibenzyldithiocarbamic acid. This acidic intermediate is then deprotonated by a second molecule of dibenzylamine, which acts as a base. The final products are the thermodynamically stable dibenzylammonium cation and the dibenzyldithiocarbamate anion, which form an ion pair. researchgate.net

Reaction Scheme:

2 (C₆H₅CH₂)₂NH + CS₂ → [(C₆H₅CH₂)₂NH₂]⁺ [(C₆H₅CH₂)₂NCS₂]⁻

Dibenzylamine + Carbon Disulfide → this compound

This synthesis is an example of a broader class of reactions for producing dithiocarbamate (B8719985) salts. researchgate.net The choice of solvent is crucial, with common options including ethanol, methanol, or diethyl ether, in which the product may precipitate upon formation, facilitating its isolation. The reaction is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermic nature of the reaction and to minimize the formation of byproducts. tandfonline.com

The resulting this compound salt is a stable, often crystalline solid that can be purified by recrystallization. This salt can then be used as a precursor for synthesizing various metal dibenzyldithiocarbamate complexes by metathesis reactions with corresponding metal salts.

Microwave-Assisted Synthetic Approaches and Mechanistic Considerations

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ijnrd.org While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be readily applied to this reaction, which is analogous to other microwave-promoted syntheses of heterocyclic compounds and organosulfur derivatives. figshare.comucl.ac.bescispace.com

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. anton-paar.com The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. youtube.com

Dipolar Polarization: Polar molecules, such as the dibenzylamine reactant and the dithiocarbamic acid intermediate, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates friction at the molecular level, leading to efficient and uniform heating of the reaction mixture. youtube.com

Ionic Conduction: Any ionic species present in the reaction medium, such as the dibenzylammonium and dibenzyldithiocarbamate ions as they form, will migrate under the influence of the electric field. The resistance to this movement causes collisions and generates heat. rasayanjournal.co.in

This direct and instantaneous heating of the bulk solution, known as "volumetric heating," avoids the slow and inefficient heat transfer through vessel walls characteristic of conventional oil baths. ijnrd.orgnih.gov This often leads to a dramatic acceleration of reaction rates, allowing syntheses to be completed in minutes rather than hours. nih.gov

The expected benefits of applying microwave irradiation to the synthesis of this compound include:

Reduced Reaction Times: Significant acceleration of the nucleophilic addition.

Increased Yields: Minimization of side reactions and thermal decomposition due to shorter reaction times and uniform heating.

Improved Purity: Cleaner reaction profiles often reduce the need for extensive purification.

Energy Efficiency: Microwaves heat only the reaction mixture and not the apparatus, leading to lower energy consumption. ijnrd.org

| Parameter | Conventional Heating Method | Projected Microwave-Assisted Method |

|---|---|---|

| Heating Mechanism | Conduction (External heat source) | Dielectric Heating (Direct molecular interaction) |

| Reaction Time | Hours | Minutes |

| Temperature Control | Gradient from vessel wall to bulk | Uniform and precise |

| Typical Yield | Good | Potentially Higher |

| Energy Consumption | High | Low |

Rational Design and Synthesis of Functionalized this compound Ligands and Precursors

The rational design of dithiocarbamate ligands involves the strategic introduction of specific functional groups to tailor their chemical, physical, and coordination properties. For dibenzyldithiocarbamate, this is typically achieved by modifying the benzyl (B1604629) groups on the precursor amine, dibenzylamine. By introducing substituents onto the phenyl rings, one can modulate properties such as solubility, electronic effects, and steric hindrance of the resulting ligand. proquest.com

The general strategy involves a two-step process:

Synthesis of a functionalized dibenzylamine precursor: Standard organic synthesis techniques are used to introduce desired functional groups (e.g., -OCH₃, -Cl, -NO₂, -COOR) onto the aromatic rings of a benzylamine (B48309) derivative, which is then used to synthesize the symmetrically or asymmetrically substituted dibenzylamine.

Formation of the dithiocarbamate: The functionalized dibenzylamine is then reacted with carbon disulfide in the classical manner to yield the corresponding functionalized this compound.

For example, reacting 4-methoxybenzylamine (B45378) with 4-methoxybenzyl chloride would yield bis(4-methoxybenzyl)amine. This precursor, upon reaction with CS₂, would produce a dithiocarbamate ligand with enhanced electron-donating properties due to the methoxy (B1213986) groups. These electronic modifications can influence the coordination behavior of the ligand with metal centers. tandfonline.com

Multicomponent reactions offer a more advanced strategy for synthesizing functionalized S-alkylated dithiocarbamate derivatives in a single step. organic-chemistry.orgrsc.org For instance, a one-pot reaction between an amine, carbon disulfide, and an electrophilic reagent (like an alkyl halide or a Michael acceptor) can directly yield a functionalized dithiocarbamate ester. organic-chemistry.orgrsc.org This approach enhances atom economy and procedural simplicity.

| Precursor Amine | Functional Group (R) | Resulting Ligand Property | Potential Application |

|---|---|---|---|

| Bis(4-methylbenzyl)amine | -CH₃ (Electron-donating) | Increased electron density on sulfur donors | Modulating metal complex stability |

| Bis(4-chlorobenzyl)amine | -Cl (Electron-withdrawing) | Decreased electron density on sulfur donors | Tuning redox potential of metal complexes |

| Bis(4-carboxybenzyl)amine | -COOH (Anionic, H-bonding) | Water solubility, coordination sites | Formation of metal-organic frameworks (MOFs) |

| Bis(2-pyridylmethyl)amine | Pyridyl group | Additional N-donor coordination site | Synthesis of multinuclear or higher-denticity complexes |

Exploration of Sequential Reaction Processes for Advanced this compound Derivatives

Advanced derivatives of dibenzyldithiocarbamate can be synthesized through sequential reaction processes where the initially formed dithiocarbamate anion is used as a nucleophilic intermediate for further transformations. This allows for the construction of more complex molecular architectures.

One common sequential process is the in situ S-alkylation or S-acylation. After the formation of the dibenzyldithiocarbamate anion from dibenzylamine and carbon disulfide, an electrophile such as an alkyl halide or acyl chloride is added to the reaction mixture. The sulfur atom of the dithiocarbamate anion attacks the electrophile, forming a dithiocarbamate ester (xanthate). This three-component, one-pot synthesis is a highly efficient method for producing neutral dithiocarbamate derivatives. organic-chemistry.orgrsc.org

Reaction Scheme for S-Alkylation:

(C₆H₅CH₂)₂NH + CS₂ + NaOH → [(C₆H₅CH₂)₂NCS₂]⁻Na⁺ + H₂O [(C₆H₅CH₂)₂NCS₂]⁻Na⁺ + R-X → (C₆H₅CH₂)₂NCS₂-R + NaX

This strategy can be extended to create complex molecules. For example, using a bifunctional electrophile can lead to the formation of bis(dithiocarbamate) species, which can act as bridging ligands in coordination polymers. Furthermore, dithiocarbamate chitosan (B1678972) derivatives have been synthesized by reacting chitosan with carbon disulfide, demonstrating how the dithiocarbamate functionality can be appended to larger molecular scaffolds. nih.gov

Another advanced approach involves copper-mediated three-component coupling reactions of boronic acids, amines, and carbon disulfide to yield a wide range of S-aryl dithiocarbamates, showcasing a modern sequential process that expands the scope of accessible derivatives. organic-chemistry.orgorganic-chemistry.org

Controlled Fabrication of Nanomaterials Utilizing this compound Precursors

Dithiocarbamate complexes are excellent single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netnih.govresearchgate.net The use of an SSP, which is a single molecule containing all the necessary elements (metal and sulfur), offers superior control over the stoichiometry of the final nanomaterial. nih.gov Metal complexes of dibenzyldithiocarbamate are particularly well-suited for this purpose due to their stability and clean decomposition pathways.

The process involves two main stages:

Synthesis of the Metal Dibenzyldithiocarbamate Complex: The this compound is first converted to a neutral metal complex. This is typically achieved by reacting an aqueous or alcoholic solution of the dithiocarbamate salt with a solution of a metal salt (e.g., AgNO₃, Cd(NO₃)₂, ZnCl₂). The resulting metal dibenzyldithiocarbamate complex, [M(S₂CN(CH₂C₆H₅)₂)n], precipitates and can be isolated.

Controlled Decomposition: The purified metal complex is then decomposed under controlled conditions to yield metal sulfide nanoparticles. A common method is thermolysis, where the complex is heated in a high-boiling point coordinating solvent, such as oleylamine (B85491) or 1-dodecanethiol (B93513). tandfonline.com

The properties of the resulting nanoparticles (size, shape, and crystal phase) can be precisely controlled by manipulating various reaction parameters:

Temperature: Higher decomposition temperatures generally lead to larger nanoparticles. tandfonline.com

Precursor Concentration: The concentration of the SSP can influence the nucleation and growth kinetics.

Capping Agent/Solvent: The coordinating solvent not only controls the temperature but also acts as a capping agent, binding to the surface of the growing nanoparticles to prevent aggregation and control their final size and shape. rsc.org

Reaction Time: The duration of the thermolysis affects the growth and annealing of the nanocrystals.

For example, N,N-dibenzyl dithiocarbamato silver(I) has been successfully used as an SSP to prepare silver sulfide (Ag₂S) nanoparticles. Thermolysis of this precursor in 1-dodecanethiol at temperatures ranging from 120 to 200 °C yielded quasi-spherical nanoparticles with average diameters controllable between 4.0 and 5.5 nm. tandfonline.com Similarly, other dithiocarbamate complexes have been used to create a variety of binary and ternary metal sulfide nanomaterials. rsc.orgucl.ac.uk This approach represents a key strategy in the bottom-up fabrication of functional nanomaterials. nih.govmdpi.comresearchgate.net

Coordination Chemistry and Metal Complexation Dynamics of Dibenzylammonium Dibenzyldithiocarbamate

Ligand Binding Modes and Stereochemical Preferences with Transition Metal Ions (e.g., Cu(II), Ni(II), Cd(II), Co(II), Zn(II), Ag(I), Sn(IV))

The dibenzyldithiocarbamate (B1202937) ligand is highly versatile in its coordination behavior, though it predominantly acts as a symmetrical S,S'-bidentate chelating agent. tandfonline.com In this primary binding mode, the two sulfur atoms bind to a single metal center to form a stable four-membered chelate ring. This chelating behavior is thermodynamically favored due to the chelate effect and is the most common coordination mode observed in mononuclear complexes of divalent metals like Ni(II), Cu(II), and Zn(II). core.ac.ukeurjchem.comnih.gov

Beyond simple chelation, the dibenzyldithiocarbamate ligand can adopt other binding modes, which gives rise to more complex architectures:

Monodentate: In the presence of other competing ligands, particularly soft ligands like phosphines, one of the sulfur atoms may detach, leading to a monodentate coordination. This has been observed in some mixed-ligand palladium(II) and cadmium(II) complexes where steric crowding favors this arrangement. nih.govuobaghdad.edu.iq

Bidentate Bridging: The ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal. More commonly, one sulfur atom bridges two metals while the other is coordinated to only one, a mode often described as anisobidentate bridging. This is frequently observed in the formation of dimeric or polymeric structures, particularly with metals like zinc(II) and silver(I). acs.orgresearchgate.net

The stereochemical preferences of the resulting complexes are largely dictated by the electronic configuration and preferred coordination number of the central metal ion, as well as the steric hindrance imposed by the bulky benzyl (B1604629) groups. For instance, in square planar Ni(II) complexes, the two dibenzyldithiocarbamate ligands arrange in a planar fashion around the metal center. core.ac.uk In octahedral Co(III) complexes, three bidentate ligands coordinate to form a propeller-like chiral structure. eurjchem.com

Investigation of Coordination Geometries and Electronic Structures in Derived Metal Complexes (e.g., Octahedral, Square Planar, Tetrahedral, Dimeric Architectures)

The coordination of dibenzyldithiocarbamate ligands to transition metals results in a variety of well-defined geometries, which are influenced by the metal's d-electron count and the ligand-to-metal ratio.

Square Planar: This geometry is characteristic of d⁸ metal ions, most notably Ni(II). Homoleptic bis(dibenzyldithiocarbamato)nickel(II) complexes are diamagnetic and exhibit a slightly distorted square-planar coordination environment. core.ac.ukresearchgate.net The Ni-S bond distances are typically around 2.20 Å. flinders.edu.au

Tetrahedral: D¹⁰ metal ions such as Zn(II) and Cd(II) commonly form complexes with tetrahedral geometry. In bis(dithiocarbamato)zinc(II), the zinc atom is coordinated by four sulfur atoms from two bidentate ligands. nih.govpsu.edu However, the coordination sphere can be expanded through intermolecular interactions.

Octahedral: This geometry is typical for Co(III) complexes of the type [Co(S₂CNR₂)₃]. Three bidentate dibenzyldithiocarbamate ligands coordinate to the cobalt center, resulting in a stable, six-coordinate octahedral complex. eurjchem.com Sn(IV) can also form distorted octahedral complexes, such as in organotin derivatives where two dithiocarbamate (B8719985) ligands and two organic groups are attached to the tin center. researchgate.net

Dimeric and Polymeric Architectures: Many dithiocarbamate complexes exhibit a tendency to form supramolecular structures. For example, bis(dithiocarbamato)zinc(II) complexes can form centrosymmetric dimers where a sulfur atom from one monomeric unit forms a bridging bond to the zinc center of an adjacent unit. This results in a five-coordinate, distorted trigonal bipyramidal geometry around each zinc ion. acs.orgresearchgate.net Similarly, Cu(II) complexes, which are often monomeric and distorted square planar, can also form dimers through weak intermolecular Cu···S interactions, expanding the coordination number to five. bohrium.comresearchgate.netresearchgate.net

The electronic structure of these complexes is dominated by ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. The intense colors of many dithiocarbamate complexes arise from these transitions. For example, Cu(II) d⁹ complexes are paramagnetic and their electronic properties are readily studied by EPR spectroscopy. researchgate.net DFT calculations on related Ni(II) dithiocarbamate complexes have shown that the visible absorption bands are due to d-d transitions and LMCT from the sulfur orbitals to the metal d-orbitals. elsevierpure.com

| Metal Ion | Common Stoichiometry | Typical Coordination Geometry | Example Architecture |

|---|---|---|---|

| Ni(II) | [Ni(dbdtc)₂] | Square Planar (distorted) | Monomeric core.ac.ukresearchgate.net |

| Cu(II) | [Cu(dbdtc)₂] | Square Planar (distorted) | Monomeric or Dimeric bohrium.comresearchgate.net |

| Zn(II) | [Zn(dbdtc)₂] | Tetrahedral | Monomeric or Dimeric acs.orgresearchgate.net |

| Co(III) | [Co(dbdtc)₃] | Octahedral | Monomeric eurjchem.com |

| Cd(II) | [Cd(dbdtc)₂] | Tetrahedral | Monomeric or Polymeric |

| Ag(I) | [Ag(dbdtc)]ₙ | Variable (linear, trigonal) | Polymeric/Cluster acs.org |

| Sn(IV) | [R₂Sn(dbdtc)₂] | Octahedral (distorted) | Monomeric researchgate.net |

dbdtc = dibenzyldithiocarbamate

Thermodynamic and Kinetic Analyses of Metal-Ligand Complexation (e.g., Determination of Stability Constants)

The stability of the complexes is also influenced by the nature of the alkyl or aryl substituents on the nitrogen atom. The electron-donating properties of the benzyl groups in dibenzyldithiocarbamate are expected to increase the electron density on the sulfur atoms, leading to strong, stable metal-sulfur bonds. Notably, dibenzyldithiocarbamate is reported to be more stable at low pH compared to many other dithiocarbamates. tandfonline.com

| Metal Complex | Log of Overall Stability Constant (log β) | Solvent |

|---|---|---|

| [Ni(dedtc)₂] | 11.3 | Methanol |

| [Cu(dedtc)₂] | 13.4 | Methanol |

| [Zn(dedtc)₂] | 6.2 | Methanol |

| [Cd(dedtc)₂] | 11.0 | Methanol |

| [Co(dedtc)₃] | 20.3 | Methanol |

Data for the analogous diethyldithiocarbamate (B1195824) (dedtc) ligand. chemicalpapers.com

Kinetic analyses of dithiocarbamate complex formation are less common, but the reactions are generally very fast, often leading to immediate precipitation of the metal complex upon mixing of the ligand and metal salt solutions.

Elucidation of Intermolecular Interactions in Solid-State Coordination Compounds (e.g., C-H···S, C-H···π Interactions)

In the solid state, the crystal packing of dibenzyldithiocarbamate complexes is significantly influenced by weak, non-covalent intermolecular interactions. The presence of aromatic benzyl groups and soft sulfur atoms creates opportunities for C-H···π and C-H···S hydrogen bonds, which play a crucial role in the formation of supramolecular assemblies. unipr.itrsc.org

C-H···S Interactions: The sulfur atoms of the dithiocarbamate ligand are soft bases and can act as acceptors for weak hydrogen bonds from C-H groups. These C-H···S interactions can be either intramolecular or intermolecular, influencing both the conformation of the ligand and the way molecules pack together in the crystal.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, confirming that C-H···π and C-H···S interactions, along with H···H contacts, often dominate the crystal packing of organometallic dithiocarbamate complexes. researchgate.net These directional interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Studies on Polymetallic Assemblies and Mixed-Ligand Metal Complexes Derived from Dibenzyldithiocarbamate

The coordination chemistry of dibenzyldithiocarbamate extends beyond simple homoleptic mononuclear complexes to include polymetallic and mixed-ligand systems.

Polymetallic Assemblies: As mentioned previously, the dibenzyldithiocarbamate ligand can act as a bridge between multiple metal centers, leading to the formation of polymetallic clusters. Dimeric structures for Zn(II) and Cu(II) are well-documented for related dithiocarbamates. acs.orgresearchgate.netresearchgate.net Silver(I) has a particular propensity for forming complex clusters, and dithiocarbamate ligands can facilitate the assembly of trimetric, tetrameric, or even larger polymetallic aggregates. acs.org

Mixed-Ligand Complexes: Dibenzyldithiocarbamate can be incorporated into a metal's coordination sphere along with other types of ligands. A common strategy involves the reaction of a bis(dithiocarbamato)metal complex with tertiary phosphines (e.g., triphenylphosphine (B44618), PPh₃). sphinxsai.com In the case of square planar Ni(II), the addition of phosphine (B1218219) ligands can lead to the formation of cationic mixed-ligand complexes of the type [Ni(dbdtc)(phosphine)₂]⁺. sphinxsai.com A crystal structure of a heteroleptic Ni(II) complex containing a phenyl(benzyl)dithiocarbamate ligand and a triphenylphosphine ligand has been reported, confirming a distorted square-planar NiS₂PCl coordination environment. core.ac.uk The introduction of a second ligand allows for the fine-tuning of the electronic and steric properties of the metal center.

Supramolecular Chemistry and Self Assembly Phenomena Involving Dibenzylammonium Dibenzyldithiocarbamate

Metal-Directed Self-Assembly of Higher-Order Supramolecular Architectures

The dithiocarbamate (B8719985) (dtc) moiety of the compound is an exceptionally robust and versatile ligand for metal-directed self-assembly. nih.gov Its ability to coordinate with a wide range of transition metals allows for the construction of well-defined, complex supramolecular architectures. nih.gov By combining oligomeric dithiocarbamate constructs with metal ions, it is possible to generate structures like macrocycles, cages, and even nanodimensional assemblies. nih.govresearchgate.net

The self-assembly process is dictated by the coordination geometry of the chosen metal ion. For instance, square planar metal centers can direct the formation of cage-like structures, while other geometries may favor the creation of molecular loops or macrocycles. researchgate.net The dibenzyl groups attached to the dithiocarbamate nitrogen atom play a crucial role in influencing the solubility and steric properties of the resulting assemblies, guiding the formation of discrete, higher-order structures. The synthesis of dinuclear metallomacrocycles has been achieved through the self-assembly of dithiocarbamate ligands, which are bridged by spacer units, with metal ions such as zinc(II), nickel(II), and copper(II). researchgate.net

Table 1: Examples of Supramolecular Architectures from Dithiocarbamate Ligands

| Architecture Type | Driving Force | Key Components |

|---|---|---|

| Metallomacrocycles | Metal-Ligand Coordination | Dithiocarbamate, Transition Metals (e.g., Zn, Ni, Cu) |

| Coordination Cages | Metal-Ligand Coordination | Poly-topic Dithiocarbamate Ligands, Metal Ions |

| Catenanes | Metal-Templated Synthesis | Dithiocarbamate Ligands, Metal Ions (e.g., Cu(I)) |

Host-Guest Chemistry: Inclusion Complexation with Macrocyclic Receptors

The dibenzylammonium cation is a well-established guest for various macrocyclic host molecules, most notably crown ethers. rsc.orgnih.gov The formation of these host-guest or inclusion complexes is driven by strong non-covalent interactions, primarily hydrogen bonding between the ammonium (B1175870) proton (N⁺-H) and the oxygen atoms of the crown ether. researchgate.net

The size of the crown ether cavity is a critical factor in the stability of the resulting complex, often referred to as a pseudorotaxane. hku.hk While various crown ethers can form complexes, those with 24 atoms in the ring, such as dibenzo rsc.orgcrown-8, have shown a particular affinity for the dibenzylammonium ion. nih.gov The stability of these complexes can be tuned by modifying the structure of the crown ether; for example, introducing more benzo rings into the macrocycle can decrease the association constant. hku.hk This host-guest recognition motif is a foundational principle for the construction of more complex mechanically interlocked molecules. rsc.org

Table 2: Host-Guest Complexation with Dibenzylammonium Ion

| Host Macrocycle | Guest Component | Primary Interaction | Resulting Complex |

|---|---|---|---|

| rsc.orgCrown-8 Ethers | Dibenzylammonium Cation | N⁺-H···O Hydrogen Bonding | Pseudorotaxane hku.hk |

| frontiersin.orgCrown Ethers | Dibenzylammonium Cation | N⁺-H···O Hydrogen Bonding | 1:1 Pseudorotaxane Complex rsc.org |

| rsc.orgCrown Ethers | Dibenzylammonium Cation | N⁺-H···O Hydrogen Bonding | nih.govRotaxane (Clipping) rsc.org |

| davuniversity.orgCrown Ethers | Dibenzylammonium Cation | N⁺-H···O Hydrogen Bonding | nih.govRotaxane (Clipping) rsc.org |

| nih.govCrown Ethers | Dibenzylammonium Cation | N⁺-H···O Hydrogen Bonding | nih.govRotaxane (Clipping) rsc.org |

Investigation of Non-Covalent Interactions Driving Supramolecular Organization

The self-assembly and organization of dibenzylammonium dibenzyldithiocarbamate (B1202937) are governed by a combination of non-covalent interactions. fortunejournals.comnih.gov Beyond the ion pairing between the cation and anion, other forces such as hydrogen bonding, π-stacking, and charge-transfer interactions play a crucial role in defining the final supramolecular architecture. fortunejournals.com

The multiple phenyl rings present in both the dibenzylammonium cation and the dibenzyldithiocarbamate anion facilitate significant π-π stacking interactions. researchgate.net These interactions contribute to the stabilization of layered or stacked assemblies in the solid state. nih.gov Furthermore, charge-transfer (CT) interactions can occur between the electron-rich aromatic rings (donors) and the electron-deficient ammonium center or other suitable acceptors (acceptors). nih.govresearchgate.net These CT interactions are a key driving force in the co-assembly of donor-acceptor systems and can influence the optoelectronic properties of the resulting materials. rsc.org The combination of directional hydrogen bonds and less-directional π-stacking and CT forces allows for the formation of intricate and stable supramolecular structures. rsc.org

Table 3: Key Non-Covalent Interactions in Supramolecular Organization

| Interaction Type | Description | Participating Moieties |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom donor and an acceptor. | N⁺-H group of the cation and oxygen atoms of crown ethers or other H-bond acceptors. researchgate.net |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Phenyl rings of the dibenzylammonium cation and dibenzyldithiocarbamate anion. researchgate.netnih.gov |

| Charge-Transfer (CT) | Interaction between an electron-rich donor and an electron-deficient acceptor. | Aromatic rings (donor) and the ammonium center (acceptor). nih.gov |

| Ion Pairing | Electrostatic attraction between oppositely charged ions. | Dibenzylammonium cation and dibenzyldithiocarbamate anion. |

Fabrication and Characterization of Engineered Supramolecular Networks

Engineered supramolecular networks based on dibenzylammonium dibenzyldithiocarbamate can be fabricated through controlled self-assembly processes. nih.gov By leveraging the specific recognition properties of the components, it is possible to create ordered, multi-component materials. For example, the host-guest interaction between the dibenzylammonium cation and crown ethers can be used as a template to direct the formation of larger, interlocked structures. rsc.org

The fabrication process often involves a template-directed synthesis, where pre-organization of the components is achieved through non-covalent interactions before covalent bonds are formed to permanently capture the desired architecture. rsc.org A common technique is the "clipping" approach, where an acyclic molecule is cyclized around the dibenzylammonium template. rsc.org

Characterization of these supramolecular networks relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and interactions in solution. Mass spectrometry provides definitive evidence of the mass of the assembled species. For solid-state analysis, single-crystal X-ray crystallography offers unambiguous proof of the three-dimensional structure and substantiates the nature of the non-covalent interactions holding the network together. rsc.org

Rotaxane and Catenane Architectures with Dibenzylammonium Components

The dibenzylammonium ion/crown ether recognition motif is a cornerstone for the synthesis of mechanically interlocked molecules such as rotaxanes and catenanes. rsc.org In these architectures, components are linked not by chemical bonds but by their physical entanglement.

A nih.govrotaxane can be formed by threading a dibenzylammonium-containing "axle" through a crown ether "wheel" and then attaching bulky "stoppers" to the ends of the axle to prevent dethreading. rsc.orgdavuniversity.org The dibenzyl groups themselves can sometimes act as stoppers if the crown ether is sufficiently small. rsc.org Research has demonstrated the formation of nih.govrotaxanes using dibenzylammonium hexafluorophosphate (B91526) and various unsaturated and saturated crown ethers with 20, 21, and 22 atoms. rsc.org The synthesis often employs a template-directed ring-closing olefin metathesis, known as the clipping approach, to form the macrocycle around the dibenzylammonium axle. rsc.org

Catenanes, which consist of two or more interlocked rings, can also be synthesized using templates that incorporate dibenzylammonium or related benzylic amide structures. nih.gov The pre-organization driven by hydrogen bonding and π-stacking between the components favors the formation of the interlocked structure over separate macrocycles. nih.gov These mechanically interlocked molecules are of significant interest for the development of molecular machines and switches. researchgate.net

Table 4: Examples of Interlocked Architectures with Dibenzylammonium Components

| Architecture | Description | Key Template Motif | Synthetic Approach |

|---|---|---|---|

| nih.govRotaxane | A linear axle molecule threaded through a macrocyclic ring. davuniversity.org | Dibenzylammonium / Crown Ether rsc.org | Threading-and-Stopping; Clipping rsc.org |

| rsc.orgRotaxane | An axle threaded by two macrocyclic rings. acs.orgnih.gov | Dibenzylammonium / Crown Ether acs.org | Metal Templating; Threading-and-Stopping nih.gov |

| nih.govCatenane | Two interlocked macrocyclic rings. nih.gov | Benzylic Amide / π-Donors nih.gov | Template-Directed Cyclization nih.gov |

Catalytic Applications and Mechanistic Investigations of Dibenzylammonium Dibenzyldithiocarbamate and Its Complexes

Utilization of Dibenzyldithiocarbamate-Based Catalysts in Organic Transformation Reactions (e.g., A3 Coupling Reaction)

Dithiocarbamate (B8719985) complexes, including those with dibenzyl- functionalities, have demonstrated significant catalytic activity in various organic synthesis reactions. A notable example is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction, to produce propargylamines. cmu.edupnu.ac.ir Propargylamines are crucial intermediates in the synthesis of numerous biologically active compounds and heterocycles. unibas.it

Metal-dibenzyldithiocarbamate complexes, particularly those of copper and gold, are effective catalysts for this transformation. cmu.eduresearchgate.net The dithiocarbamate ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity. The choice of the metal and the substituents on the dithiocarbamate ligand can influence the efficiency and selectivity of the reaction.

The catalytic performance of dithiocarbamate-based catalysts in A³ coupling reactions is highlighted by their ability to promote the reaction under mild conditions, often with high yields. For instance, core/shell nanostructures functionalized with magnetic dithiocarbamate deposited on gold have been utilized as efficient catalysts for the synthesis of propargylamines. cmu.edu

Table 1: Examples of Dithiocarbamate-Catalyzed A³ Coupling Reactions

| Catalyst System | Aldehyde | Amine | Alkyne | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper(II)-thioamide combination | Benzaldehyde | Morpholine | Phenylacetylene | 85 | nih.gov |

| Copper(I)-thioamide | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 92 | nih.gov |

| Gold-functionalized magnetic dithiocarbamate | Benzaldehyde | Morpholine | Phenylacetylene | High | cmu.edu |

| NHC-Ag(I) Complex | Paraformaldehyde | Piperidine | Phenylacetylene | 97 | springernature.com |

Role in Polymerization Catalysis and Material Synthesis

Dibenzyldithiocarbamate (B1202937) and its derivatives have found applications in the field of polymer chemistry, primarily in controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net In RAFT polymerization, dithiocarbamates can act as chain transfer agents (CTAs), enabling the synthesis of polymers with well-defined molecular weights and narrow polydispersities. rsc.org

The effectiveness of a dithiocarbamate as a RAFT agent is influenced by the nature of the substituents on the nitrogen atom. Dithiocarbamates where the nitrogen lone pair is part of an aromatic system or is influenced by electron-withdrawing groups are particularly effective for controlling the polymerization of various monomers, including styrenes and acrylates. cmu.edu

Beyond polymerization, dithiocarbamate complexes serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. ias.ac.insemanticscholar.org The thermal decomposition of metal dibenzyldithiocarbamate complexes can yield corresponding metal sulfide nanomaterials with controlled size and morphology. These nanomaterials, in turn, can exhibit interesting catalytic and optical properties.

Table 2: Dithiocarbamates as RAFT Agents in Polymerization

| RAFT Agent Type | Monomer | Polymer Characteristics | Reference |

|---|---|---|---|

| Dithiocarbamate | 1-Vinyl-1,2,4-triazole | Controlled molecular weight, narrow polydispersity | rsc.org |

| 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Methyl acrylate, Styrene, Vinyl acetate | Low dispersities (Đ < 1.3) | nih.gov |

| Diethanolamine dithiocarbamate | Styrene | Controlled polymerization, narrow molecular weight distribution | chemrxiv.org |

Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways (e.g., Iminium Ion Intermediate Formation, C-H Activation)

The catalytic activity of dibenzyldithiocarbamate-based catalysts in reactions like the A³ coupling is understood through specific mechanistic pathways. A widely accepted mechanism involves the in-situ formation of key intermediates that drive the reaction forward.

Iminium Ion Intermediate Formation: In the A³ coupling reaction, the first step is typically the reaction between the aldehyde and the amine to form an iminium ion. cmu.edu The catalyst, often a copper or gold complex of dibenzyldithiocarbamate, facilitates this condensation step.

C-H Activation: The subsequent and crucial step involves the activation of the terminal C-H bond of the alkyne by the metal catalyst. cmu.educhemrxiv.org The metal-dithiocarbamate complex interacts with the alkyne, increasing its acidity and facilitating the deprotonation to form a metal-acetylide intermediate. This activation of the C-H bond is a critical part of the catalytic cycle.

The final step involves the nucleophilic attack of the metal-acetylide on the electrophilic iminium ion, leading to the formation of the propargylamine product and regeneration of the active catalyst. The dithiocarbamate ligand remains coordinated to the metal center throughout the catalytic cycle, providing stability and influencing the electronic properties of the catalyst.

Recent studies have also highlighted the role of dithiocarbamates in directing site-specific intramolecular C-H functionalization through the formation of amidyl radicals under light or radical initiation. springernature.com

Strategies for Immobilization of Dibenzylammonium Dibenzyldithiocarbamate-Derived Molecular Catalysts on Electrode Surfaces via Host-Guest Interactions

The heterogenization of homogeneous molecular catalysts, such as those derived from this compound, onto solid supports like electrode surfaces is a key strategy to enhance their practical applicability. Immobilization combines the high selectivity and activity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems.

A promising approach for the reversible immobilization of molecular catalysts is through non-covalent host-guest interactions. ias.ac.in This strategy involves modifying the electrode surface with host molecules, such as cyclodextrins, which can then specifically bind guest molecules, in this case, the catalytically active species derived from this compound.

The process would involve:

Functionalization of the Electrode Surface: The electrode surface (e.g., gold or metal oxide) is functionalized with a host molecule, such as β-cyclodextrin, which has a hydrophobic inner cavity and a hydrophilic exterior.

Modification of the Catalyst: The dibenzyldithiocarbamate-based molecular catalyst is modified with a complementary guest molecule that can fit within the cavity of the host. The benzyl (B1604629) groups of the dibenzyldithiocarbamate ligand could potentially act as the guest moiety.

Host-Guest Assembly: The modified electrode is then exposed to a solution of the guest-functionalized catalyst, leading to the formation of a stable host-guest complex on the electrode surface.

This non-covalent immobilization is advantageous as the binding is strong enough to maintain catalytic activity and allow for electron transfer between the electrode and the catalyst, yet it can be reversible. This allows for the regeneration of the catalytic surface by removing the deactivated catalyst and introducing a fresh batch, addressing the common issue of catalyst instability in molecular systems. ias.ac.in Dithiocarbamate ligands themselves have been shown to directly anchor onto gold surfaces, providing an alternative covalent immobilization strategy.

Advanced Materials Science Applications of Dibenzylammonium Dibenzyldithiocarbamate

Single-Source Precursor (SSP) Applications for the Synthesis of Semiconducting Nanomaterials (e.g., Metal Sulfides, Metal Oxides)

Dithiocarbamate (B8719985) metal complexes are frequently utilized as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials because they provide both the metal and the sulfur in one molecule. tandfonline.com This approach is advantageous as the C-S bond is easily broken during decomposition, facilitating the formation of clean metal sulfide nanoparticles with minimal impurities. researchgate.net The thermolysis of these precursors is a common method for producing nanoparticles, and it allows for the use of capping agents to control the size, shape, and morphology, leading to monodisperse nanoparticles. tandfonline.com

Derivatives such as potassium dibenzyldithiocarbamate (B1202937) have been used to create complexes with metals like manganese, copper, and zinc. sciencescholar.us These complexes can then be thermally treated to produce metal oxide nanoparticles. For instance, a copper-dithiocarbamate complex can be heated to 400°C to form CuO nanoparticles. sciencescholar.us

The synthesis of silver sulfide (Ag₂S) nanoparticles has been demonstrated using an N,N-dibenzyl dithiocarbamato silver(I) complex. tandfonline.com By dispersing the precursor in oleic acid and injecting it into a capping agent like 1-dodecanethiol (B93513), thermolysis at temperatures ranging from 120 to 200°C yields quasi-spherical Ag₂S nanoparticles. tandfonline.com The particle size and optical band gap of these nanoparticles can be tuned by varying the decomposition temperature. tandfonline.com Similarly, zinc dithiocarbamate complexes, which are air and moisture stable solids, are particularly attractive as SSPs for producing zinc sulfide (ZnS) nanomaterials. nih.govrsc.org

| Precursor Complex | Resulting Nanomaterial | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| N,N-Dibenzyl dithiocarbamato silver(I) | Silver Sulfide (Ag₂S) | Thermolysis (120-200 °C) | Quasi-spherical nanoparticles with sizes from 1.0–19.8 nm and optical band gaps of 3.72–3.81 eV. | tandfonline.com |

| Copper(II) bis(dibenzyldithiocarbamate) | Copper(II) Oxide (CuO) | Thermal decomposition (400 °C) | Formation of CuO nanoparticles after heating the precursor complex for 3 hours. | sciencescholar.us |

| Zinc(II) bis(di-isobutyldithiocarbamate) | Zinc Sulfide (ZnS) | Decomposition in oleylamine (B85491) | Produces high aspect ratio wurtzite nanowires. | nih.govrsc.org |

| Bis(N-benzyl-N-(4-chlorobenzyl)dithiocarbamato-S,S′)cadmium(II) | Cadmium Sulfide (CdS) | Thermal decomposition | Final product grain size of 1-10 nm. | researchgate.net |

Development of Thin Films and Quantum Dots with Tunable Physical Properties from Dibenzyldithiocarbamate Precursors

The single-source precursor approach using dibenzyldithiocarbamate complexes extends to the fabrication of thin films and quantum dots (QDs). researchgate.net The size- and shape-tunable optical and electronic properties of QDs make them promising materials for various optoelectronic devices. nih.gov Dithiocarbamate precursors are well-suited for this purpose as the controlled decomposition allows for the formation of nanocrystals, such as ZnS, CdS, and HgS, with crystallite sizes ranging from approximately 3 to 23 nm. researchgate.net These nanoparticles are effectively quantum dots, and their properties can be tailored by controlling the synthesis parameters. nih.govresearchgate.net

For example, the decomposition of zinc dithiocarbamate precursors can yield various ZnS nanostructures. semanticscholar.org By adjusting the decomposition conditions, such as the solvent, capping agents, and temperature, it is possible to produce morphologies ranging from nanorods to ultrathin nanowires. semanticscholar.org The decomposition of [Zn(S₂CNEt₂)₂] in oleylamine at 300°C produced nanowires with a high aspect ratio (300 nm long, 4 nm diameter), demonstrating the fine control achievable over the material's physical form. semanticscholar.org This control over size and morphology directly influences the physical properties of the resulting thin films or quantum dot assemblies, such as their photoluminescence and electroluminescence, which are critical for optoelectronic applications. semanticscholar.org

Integration into Composite Materials and Surface Functionalization (e.g., Carbon Fibers, Gold Nanoparticles)

Dibenzyldithiocarbamate-derived nanomaterials can be integrated into larger material systems to form composites with enhanced properties. A notable example is the incorporation of metal sulfide nanoparticles into polymer matrices. researchgate.net Nanoparticles of ZnS, CdS, and HgS, synthesized from dithiocarbamate precursors, have been successfully embedded within polymethylmethacrylate (PMMA) to create nanocomposites. researchgate.net Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analyses confirm the presence and distribution of the nanoparticles within the polymer matrix, creating a multiphase material that combines the properties of the inorganic nanoparticles and the organic polymer. researchgate.net

The sulfur atoms within the dibenzyldithiocarbamate ligand also provide a chemical handle for surface functionalization of metallic nanostructures, particularly gold nanoparticles (AuNPs). mdpi.com Sulfur-containing compounds, such as thiols, are known to form strong covalent bonds with gold surfaces. mdpi.com This principle allows dithiocarbamate-based molecules to act as capping or linking agents to attach various functionalities to AuNPs. mdpi.com This surface modification is crucial for applications in imaging, therapy, and drug delivery, as it can be used to attach biomolecules, dyes, or other ligands to the nanoparticle surface, altering its physical and chemical properties. mdpi.comnih.gov

Electrical Conductivity Studies of Dibenzyldithiocarbamate-Derived Materials and Semiconducting Behavior

Materials derived from dibenzyldithiocarbamate precursors often exhibit semiconducting properties. Studies on metal-dithiocarbamate complexes have shown that their electrical conductivity is temperature-dependent, which is a hallmark of semiconducting behavior. For instance, certain cadmium(II) dithiocarbamate complexes show weak electrical conductivity at room temperature, with values in the range of 10⁻⁹ to 10⁻¹⁰ S·cm⁻¹. researchgate.net However, as the temperature increases, their conductivity gradually rises, confirming their nature as semiconductors. researchgate.net

The semiconducting properties are intrinsic to the materials formed from these precursors. Zinc sulfide (ZnS), a common product of zinc dibenzyldithiocarbamate decomposition, is a well-known wide-band-gap semiconductor with a band gap of around 3.7 eV. semanticscholar.orgwhiterose.ac.uk The precise control over the crystal structure (e.g., sphalerite vs. wurtzite) and morphology (nanoparticles, nanowires) afforded by the SSP method allows for the fine-tuning of these electronic properties for applications in optoelectronic devices. semanticscholar.org The ability to create materials with tunable conductivity is a significant advantage for their use in electronics. rsc.org

| Material/Complex | Property Measured | Key Findings | Reference |

|---|---|---|---|

| Bis(N-benzyl-N-(4-cholrobenzyl)dithiocarbamato-S,S′)cadmium(II) | Electrical Conductivity (σ) | Weak conductivity at room temperature (σrt = 10⁻⁹–10⁻¹⁰ S·cm⁻¹). Conductivity increases with temperature, indicating semiconducting behavior. | researchgate.net |

| Zinc Sulfide (ZnS) Nanomaterials | Semiconducting Nature | ZnS is an intrinsic n-type semiconductor with a wide band gap (3.72 eV for sphalerite, 3.77 eV for wurtzite). | semanticscholar.org |

Analytical Chemistry Research Applications of Dibenzylammonium Dibenzyldithiocarbamate

Development of Preconcentration Methodologies for Trace Element Analysis (e.g., Metal Ions in Water)

Dibenzylammonium dibenzyldithiocarbamate (B1202937) and its derivatives have proven effective as precipitants for the preconcentration of trace elements from aqueous samples, a critical step for analyses where the concentration of the target analyte is below the detection limit of the instrumental method. The ability of dibenzyldithiocarbamate to form stable, insoluble complexes with a wide range of metal ions is the cornerstone of these methodologies.

One significant application involves the separation and concentration of various trace elements from water samples by coprecipitation with sodium dibenzyldithiocarbamate (NaDBDTC). In a notable study, this method was employed to preconcentrate silver (Ag), bismuth (Bi), cadmium (Cd), cobalt (Co), copper (Cu), iron (Fe), molybdenum (Mo), nickel (Ni), lead (Pb), tin (Sn), vanadium (V), and zinc (Zn) from 500 mL water samples. usgs.govbohrium.com By using nickel or silver as a carrier element, the metal-dibenzyldithiocarbamate complexes were precipitated and subsequently collected on a membrane filter. usgs.govbohrium.com This preconcentration strategy is advantageous as it eliminates the need for organic solvents, which can be problematic for certain analytical instruments like inductively coupled plasma emission spectrometers. usgs.govbohrium.com Research has demonstrated that the recoveries for most of these trace elements exceed 80%, showcasing the efficiency of NaDBDTC as a coprecipitating agent. usgs.govbohrium.com This method has been shown to be effective for a broader array of trace elements compared to other commonly used precipitants like ammoniumpyrrolidinedithiocarbamate (APDC). usgs.govbohrium.com

The following table summarizes the trace elements that have been successfully preconcentrated using sodium dibenzyldithiocarbamate, as reported in the literature.

| Element | Symbol | Recovery |

| Silver | Ag | >80% |

| Bismuth | Bi | >80% |

| Cadmium | Cd | >80% |

| Cobalt | Co | >80% |

| Copper | Cu | >80% |

| Iron | Fe | >80% |

| Molybdenum | Mo | >80% |

| Nickel | Ni | >80% |

| Lead | Pb | >80% |

| Tin | Sn | >80% |

| Vanadium | V | >80% |

| Tungsten | W | <80% |

| Zinc | Zn | >80% |

Application as Selective Reagents in Advanced Separation Techniques (e.g., Solvent Extraction, Chromatography)

The chelating properties of Dibenzylammonium Dibenzyldithiocarbamate (DBADBDC) have been effectively utilized in solvent extraction, a prominent technique for the separation and purification of metal ions. The selectivity of DBADBDC towards certain metal ions allows for their efficient transfer from an aqueous phase to an immiscible organic phase.

Research has been conducted on the solvent extraction of precious metal ions, including silver (Ag(I)), palladium (Pd(II)), gold (Au(III)), and platinum (Pt(IV)), using DBADBDC with chloroform (B151607) as the organic solvent. koreascience.kr The efficiency of this extraction is highly dependent on the pH of the aqueous solution. It was found that the DBADBDC ligand itself is uniformly extracted into chloroform over a wide pH range of 2 to 9. koreascience.kr However, the optimal pH for the extraction of the metal complexes varies. For instance, Ag(I) is effectively extracted from an acidic medium (pH 0), while Pd(II) extraction is optimal at a pH greater than 4. koreascience.kr Au(III) can be extracted over a broad pH range, and Pt(IV) is best extracted at a pH above 3. koreascience.kr

The distribution ratio (D) and the extraction percentage (E%) are key parameters in evaluating the effectiveness of a solvent extraction system. For the metal-DBADBDC complexes, high extraction efficiencies have been reported. At optimal pH, Ag(I) and Au(III) exhibit extraction percentages of 99.9%, while Pd(II) reaches 98.5%. koreascience.kr The extraction of Pt(IV) is less efficient, with a maximum of 57.2% at pH 8.0. koreascience.kr The stoichiometry of the extracted complexes has also been determined, with a metal-to-ligand ratio of 1:1 for Ag(I) and 1:2 for Pd(II), Au(III), and Pt(IV). koreascience.kr

The table below presents detailed findings on the solvent extraction of various metal ions with this compound.

| Metal Ion | Optimal pH Range for Extraction | Log D | Extraction Percentage (E%) |

| Ag(I) | 0 | 4.226 | 99.9% |

| Pd(II) | 4-7 | 1.804 | 98.5% |

| Au(III) | 2-10 | 3.755 | 99.9% |

| Pt(IV) | 8 | 0.165 | 57.2% |

While the application of this compound in solvent extraction is well-documented, its use as a selective reagent in advanced chromatographic techniques is not extensively reported in the available scientific literature.

Utilization in Spectroscopic and Electrochemical Detection Systems (e.g., Energy Dispersive X-ray Fluorescence, Stripping Voltammetry)

The preconcentration of trace elements using this compound and its derivatives is frequently coupled with highly sensitive spectroscopic techniques for quantification. This combination allows for the accurate measurement of metal ion concentrations that would otherwise be undetectable.

Energy Dispersive X-ray Fluorescence (EDXRF) spectrometry is a powerful non-destructive technique for elemental analysis. The effectiveness of EDXRF can be significantly enhanced by a preconcentration step. This compound has been successfully used as a precipitant to preconcentrate trace elements from water samples prior to their analysis by EDXRF. This approach allows for the determination of a wide range of elements at trace levels.

Another prominent spectroscopic method that benefits from preconcentration with dibenzyldithiocarbamate is Inductively Coupled Plasma Emission Spectrometry (ICP-ES). As previously mentioned, a method involving the coprecipitation of trace metals with sodium dibenzyldithiocarbamate has been developed for the analysis of natural waters. usgs.govbohrium.com After the precipitation and collection of the metal-dibenzyldithiocarbamate complexes, they are redissolved in acid and introduced into the ICP-ES for quantification. usgs.govbohrium.com This methodology has been successfully applied to the determination of Ag, Bi, Cd, Co, Cu, Fe, Mo, Ni, Pb, Sn, V, and Zn, with recovery rates generally exceeding 80%. usgs.govbohrium.com

The following table summarizes the spectroscopic detection systems where this compound or its derivatives have been utilized as part of the analytical methodology.

| Detection System | Application with Dibenzyldithiocarbamate | Target Analytes |

| Energy Dispersive X-ray Fluorescence (EDXRF) | Preconcentration of trace elements from water by precipitation. | Various trace elements |

| Inductively Coupled Plasma Emission Spectrometry (ICP-ES) | Preconcentration of trace metals from natural waters by coprecipitation. | Ag, Bi, Cd, Co, Cu, Fe, Mo, Ni, Pb, Sn, V, Zn |

Despite the successful application of this compound with spectroscopic methods, its utilization in electrochemical detection systems, such as stripping voltammetry, is not well-documented in the reviewed scientific literature.

Design and Performance Evaluation of Dithiocarbamate-Based Chemical Sensors

The ability of dithiocarbamates to act as ligands for a wide variety of metal ions makes them attractive candidates for incorporation into chemical sensors. The design of such sensors often involves the immobilization of the dithiocarbamate (B8719985) functional group onto a solid support or its integration into a transducer system. The interaction between the dithiocarbamate and the target metal ion can then be converted into a measurable signal, such as a change in color, fluorescence, or an electrical signal.

However, based on a comprehensive review of the available scientific literature, there is a lack of specific research on the design and performance evaluation of chemical sensors that explicitly utilize this compound as the sensing element. While the broader class of dithiocarbamates has been explored for sensor development, dedicated studies on this particular compound for this application are not apparent.

Theoretical and Computational Investigations of Dibenzylammonium Dibenzyldithiocarbamate Systems

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure of dibenzylammonium dibenzyldithiocarbamate (B1202937). DFT methods are a valuable tool for modeling molecular structures and properties, offering a balance between accuracy and computational cost. nih.gov The application of DFT allows for the optimization of the molecular geometry of the dibenzylammonium cation and the dibenzyldithiocarbamate anion, predicting bond lengths, bond angles, and dihedral angles. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO density indicates regions susceptible to electrophilic attack, while the LUMO density points to sites prone to nucleophilic reactions. semanticscholar.org For dibenzyldithiocarbamate, the HOMO is typically localized on the sulfur atoms of the dithiocarbamate (B8719985) group, indicating their nucleophilic nature. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the compound. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) surface analysis is another powerful tool derived from quantum chemical calculations. orientjchem.org The MEP map illustrates the charge distribution within the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding intermolecular interactions, including hydrogen bonding and potential coordination sites. researchgate.net For dibenzylammonium dibenzyldithiocarbamate, the MEP would likely show a negative potential around the sulfur atoms of the anion and a positive potential around the ammonium (B1175870) proton of the cation.

Natural Bond Orbital (NBO) analysis can be employed to investigate donor-acceptor interactions within the molecule, providing a deeper understanding of the bonding characteristics. researchgate.net Theoretical vibrational frequency calculations are also performed and compared with experimental infrared (IR) spectroscopy data to validate the computed molecular structure. orientjchem.orgresearchgate.net

Below is a table illustrating the types of electronic properties that can be calculated for this compound using DFT.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 8.2 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.1 eV | Energy required to remove an electron. |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron. |

Molecular Dynamics Simulations to Model Behavior and Interactions of the Compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a microscopic view of the dynamic behavior and interactions of this compound in various environments, such as in solution or in the solid state. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how the compound will behave and interact with its surroundings. nih.gov

In the context of this compound, MD simulations can be used to investigate the stability of the ion pair and the nature of the interactions between the dibenzylammonium cation and the dibenzyldithiocarbamate anion. These simulations can reveal the preferred orientations and distances between the ions, as well as the role of solvent molecules in stabilizing the system.

Furthermore, MD simulations can model the aggregation behavior of the compound, predicting how individual ion pairs might self-assemble into larger structures. This is particularly relevant for understanding its behavior in non-polar solvents where ion pairing and aggregation are more likely to occur. The simulations can provide insights into the structure and dynamics of these aggregates.

The following table summarizes the types of information that can be obtained from MD simulations of the this compound system.

| Simulation Aspect | Information Gained (Illustrative) | Relevance |

| Radial Distribution Functions | Provides information on the average distance between the ammonium proton and the sulfur atoms. | Characterizes the strength and nature of the ion pairing. |

| Solvent Accessible Surface Area | Measures the exposure of different parts of the molecule to the solvent. | Helps understand solubility and interactions with the environment. |

| Root Mean Square Deviation (RMSD) | Tracks the conformational changes of the molecule over time. | Assesses the flexibility and stability of the benzyl (B1604629) groups. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the cation and anion. | Crucial for understanding the stability of the ion pair. |

Computational Prediction and Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for predicting and elucidating the mechanisms of chemical reactions involving this compound. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. rsc.org This allows for the determination of the most likely reaction pathway and the calculation of activation energies, which are crucial for understanding reaction rates. researchgate.net

For instance, the decomposition of dibenzyldithiocarbamate can be studied computationally. Theoretical calculations can model the breaking of the C-S and C-N bonds and predict the resulting products. Similarly, the reactivity of the dithiocarbamate moiety with other chemical species, such as electrophiles or oxidizing agents, can be investigated. The distortion/interaction model, also known as the activation strain model, can be used to quantify the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.net

The role of the dibenzylammonium cation as a proton donor in potential reactions can also be explored. Computational models can predict the acidity of the ammonium proton and its involvement in proton transfer steps, which may be crucial in certain reaction mechanisms. The influence of the solvent on the reaction pathway can also be incorporated into the calculations, providing a more realistic model of the reaction environment.

Theoretical Modeling of Host-Guest Complexation and Supramolecular Assembly Stability

The ability of molecules to form larger, organized structures through non-covalent interactions is a key aspect of supramolecular chemistry. mdpi.com Theoretical modeling can provide significant insights into the host-guest complexation and the stability of supramolecular assemblies involving this compound. These models can predict the geometry and binding energies of such complexes. researchgate.net

For example, the dibenzyldithiocarbamate anion could potentially act as a guest, binding within the cavity of a suitable host molecule through hydrogen bonding or other non-covalent interactions. Computational methods can be used to screen potential hosts and predict the stability of the resulting complexes. rsc.org Similarly, the dibenzylammonium cation could be a guest for macrocyclic hosts like crown ethers. researchgate.net

The self-assembly of this compound into larger aggregates can also be modeled. These calculations can help to understand the driving forces behind the assembly process, such as π-π stacking interactions between the benzyl groups and hydrogen bonding between the ions. The stability of these supramolecular structures is critical for their potential applications in materials science. nih.gov

Correlation Analysis of Structure-Reactivity Relationships

Computational studies are instrumental in establishing correlations between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure of the molecule in silico and calculating its reactivity parameters, a quantitative structure-reactivity relationship (QSRR) can be developed.

For example, the effect of substituents on the benzyl groups on the electronic properties and reactivity of the dithiocarbamate moiety can be investigated. DFT calculations can predict how electron-donating or electron-withdrawing substituents would alter the HOMO-LUMO gap, the charge distribution, and the nucleophilicity of the sulfur atoms. researchgate.net

These theoretical predictions can then be correlated with experimental reactivity data. Such correlation analyses are valuable for designing new dithiocarbamate-based compounds with tailored reactivity for specific applications. Computational descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated and used to build predictive models of reactivity. researchgate.net

Future Research Directions and Emerging Paradigms for Dibenzylammonium Dibenzyldithiocarbamate

Innovations in Synthetic Strategies for Novel Architectures

The traditional synthesis of dithiocarbamate (B8719985) salts involves the reaction of a secondary amine with carbon disulfide in the presence of a base. wikipedia.org While effective, future research is expected to move towards more sustainable and sophisticated synthetic methodologies to create novel architectures based on dibenzylammonium dibenzyldithiocarbamate (B1202937).

Greener Synthetic Routes: There is a growing trend in chemistry to develop more environmentally friendly synthetic protocols. researchgate.net Future work could focus on replacing hazardous solvents or reagents in the synthesis of dibenzylammonium dibenzyldithiocarbamate. This might include the use of solvent-free reaction conditions, mechanochemistry, or employing greener solvents like ionic liquids or supercritical fluids.

Functionalized Ligand Design: Research could be directed towards the synthesis of derivatives of dibenzyldithiocarbamate where the benzyl (B1604629) groups are functionalized with additional donor atoms (e.g., -OH, -COOH, -NH2). rsc.org These appended functionalities could lead to the formation of novel supramolecular assemblies and coordination polymers with unique structural and functional properties.

Amide-Functionalized Complexes: A promising area of exploration is the synthesis of amide-functionalized dithiocarbamate complexes. rsc.org This could involve the deprotonation of a primary amine-derived analogue followed by quenching with electrophiles, leading to stable complexes with potentially interesting physical properties. rsc.org

| Synthetic Strategy | Potential Outcome | Research Focus |

| Greener Chemistry | Reduced environmental impact, higher efficiency | Solvent-free synthesis, alternative energy sources |

| Functionalized Ligands | Novel coordination polymers, supramolecular assemblies | Introduction of secondary donor sites on benzyl rings |

| Amide Functionalization | Stable complexes with unique electronic properties | Post-synthesis modification of primary amine analogues |

Exploration of Unconventional Coordination Modes and Polymetallic Systems

Dithiocarbamate ligands are known for their versatile coordination behavior, typically acting as bidentate chelating ligands. wikipedia.org However, future research on this compound could uncover more unconventional coordination modes, leading to the construction of complex polymetallic systems.

Bridging and Non-Symmetrical Coordination: While chelation is common, the dibenzyldithiocarbamate ligand could be induced to adopt bridging coordination modes, linking multiple metal centers. researchgate.net Research into reaction conditions that favor bridging over chelation could lead to the synthesis of unique dinuclear or polynuclear complexes. Anisobidentate bridging, where the two sulfur atoms bind to different metal centers with unequal bond lengths, is another area for exploration. researchgate.net

Polymetallic and Heterometallic Arrays: The deliberate synthesis of polymetallic clusters containing multiple dibenzyldithiocarbamate ligands is a key future direction. mdpi.com This includes the formation of homometallic clusters (e.g., Cu4, Zn6) and, more challengingly, heterometallic systems where the dibenzyldithiocarbamate ligand bridges two different metal ions. mdpi.commdpi.com Such systems are of interest for their potential applications in catalysis and magnetism.

Stabilization of Unusual Oxidation States: Dithiocarbamates are known to stabilize metals in both high and low oxidation states due to their electronic flexibility. mdpi.comwikipedia.org Future studies could investigate the ability of the sterically demanding dibenzyldithiocarbamate ligand to stabilize uncommon oxidation states in various transition metals, such as Cu(III) or Ni(IV). mdpi.com

| Coordination Mode / System | Key Features | Potential Applications |

| Bridging Coordination | Links multiple metal centers | Catalysis, magnetic materials |

| Polymetallic Clusters | Contains multiple metal ions (homo- or heterometallic) | Model systems for enzymes, molecular magnets |

| Unusual Oxidation States | Stabilization of high or low metal oxidation states | Redox catalysis, electronic materials |

Advanced Functional Materials Development Beyond Current Applications

A significant area of contemporary dithiocarbamate research is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. mdpi.comnih.gov Future research on this compound will likely focus on expanding its applications in advanced functional materials.

Tailored Nanomaterials: The decomposition of metal complexes of dibenzyldithiocarbamate can yield metal sulfide nanoparticles. nih.gov Future work could focus on controlling the size, shape, and phase of these nanomaterials by systematically modifying the decomposition conditions (e.g., temperature, solvent, additives). nih.govrsc.org The bulky dibenzyl groups may offer unique advantages in controlling particle growth and aggregation.

Thin-Film Deposition: Chemical vapor deposition (CVD) and related techniques using volatile metal-dibenzyldithiocarbamate complexes could be explored for the fabrication of thin films of metal sulfides. These films have potential applications in optoelectronic devices, sensors, and coatings.

Hybrid Materials and Nanocomposites: this compound could be incorporated into hybrid materials, such as metal-organic frameworks (MOFs) or polymer composites. These materials could exhibit combined or enhanced properties, such as porosity, conductivity, or mechanical strength.

| Material Type | Synthesis Approach | Potential Functionality |

| Metal Sulfide Nanoparticles | Thermolysis of metal-dithiocarbamate complexes | Quantum dots, photocatalysts, thermoelectrics |

| Thin Films | Chemical Vapor Deposition (CVD) | Semiconductors, sensors, protective coatings |

| Hybrid Materials | Incorporation into MOFs or polymers | Gas storage, separation, conductive polymers |

Integration into Multicomponent Systems for Synergistic Effects